Rabdoserrin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H30O6 |

|---|---|

Molecular Weight |

390.5 g/mol |

IUPAC Name |

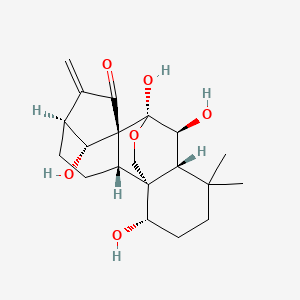

(1S,4S,8R,9R,13S,16R)-9-ethoxy-11-hydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |

InChI |

InChI=1S/C22H30O6/c1-5-26-17-15-20(3,4)9-8-14-22(15,19(25)28-17)13-7-6-12-10-21(13,18(24)27-14)16(23)11(12)2/h12-15,17,19,25H,2,5-10H2,1,3-4H3/t12-,13-,14+,15-,17-,19?,21+,22?/m1/s1 |

InChI Key |

BYOLCBRZEMRXHS-MPYJQGHOSA-N |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic and Structural Elucidation of Rabdoserrin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Rabdoserrin A, an ent-kaurane diterpenoid isolated from Rabdosia serra. The following sections detail its mass spectrometry (MS) and nuclear magnetic resonance (NMR) data, the experimental protocols used for their acquisition, and a conceptual workflow for its isolation and characterization.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-ESI-MS) was utilized to determine the molecular formula of this compound.

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 421.2170 | 421.2167 | C₂₂H₃₂O₇ |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

The structure of this compound was elucidated using one-dimensional and two-dimensional NMR spectroscopy. The ¹H and ¹³C NMR data were recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1α | 1.65 | m | |

| 1β | 1.20 | m | |

| 2α | 1.80 | m | |

| 2β | 1.55 | m | |

| 3α | 3.25 | dd | 11.5, 4.5 |

| 5 | 2.15 | d | 6.0 |

| 6 | 5.80 | d | 6.0 |

| 7 | 4.85 | s | |

| 9 | 2.40 | m | |

| 11α | 1.95 | m | |

| 11β | 1.75 | m | |

| 12α | 1.60 | m | |

| 12β | 1.40 | m | |

| 13 | 2.60 | m | |

| 14α | 2.20 | m | |

| 14β | 1.85 | m | |

| 17a | 5.05 | s | |

| 17b | 4.80 | s | |

| 18 | 0.95 | s | |

| 19 | 0.90 | s | |

| 20 | 1.05 | s | |

| 6-OAc | 2.10 | s |

¹³C NMR Data (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 18.5 |

| 3 | 78.0 |

| 4 | 38.0 |

| 5 | 55.0 |

| 6 | 76.0 |

| 7 | 98.0 |

| 8 | 56.0 |

| 9 | 50.0 |

| 10 | 42.0 |

| 11 | 20.0 |

| 12 | 35.0 |

| 13 | 39.0 |

| 14 | 28.0 |

| 15 | 210.0 |

| 16 | 150.0 |

| 17 | 110.0 |

| 18 | 28.5 |

| 19 | 22.0 |

| 20 | 18.0 |

| 6-OAc (C=O) | 170.5 |

| 6-OAc (CH₃) | 21.0 |

Experimental Protocols

Extraction and Isolation

The air-dried, powdered aerial parts of Rabdosia serra were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure and then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel, followed by preparative HPLC to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in CDCl₃, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Daltonics Apex II mass spectrometer.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of this compound.

Caption: Isolation and Characterization Workflow of this compound.

Rabdoserrin A: A Technical Guide to its Diterpenoid Classification, Bioactivity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rabdoserrin A, a natural product isolated from the medicinal plant Isodon serra (formerly Rabdosia serra), is a member of the ent-kaurane class of diterpenoids. This technical guide provides a comprehensive overview of the classification, structure, and biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside quantitative data on its bioactivity where available. Furthermore, this guide explores the molecular signaling pathways modulated by ent-kaurane diterpenoids, with a focus on their potential as therapeutic agents, particularly in oncology. Diagrams illustrating key pathways and experimental workflows are provided to facilitate a deeper understanding of the scientific principles and methodologies discussed.

Diterpenoid Classification and Structure of this compound

This compound is classified as a tetracyclic diterpenoid belonging to the ent-kaurane family. The core of its structure is the ent-kaurane skeleton, which is characterized by a perhydrophenanthrene moiety fused to a cyclopentane (B165970) ring. The "ent" prefix indicates that it is the enantiomer of the corresponding kaurane (B74193) diterpenoid.

The chemical structure of this compound was elucidated through extensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Spectroscopic Data for this compound

| Spectroscopic Method | Key Features |

| ¹H NMR | Signals corresponding to olefinic protons, oxygenated methine protons, and methyl groups, characteristic of a substituted ent-kaurane skeleton. |

| ¹³C NMR | Resonances for 20 carbon atoms, including carbonyl carbons, olefinic carbons, and carbons of the tetracyclic framework. |

| IR (Infrared) | Absorption bands indicating the presence of hydroxyl and carbonyl functional groups. |

| MS (Mass Spectrometry) | Molecular ion peak consistent with the chemical formula C₂₀H₂₆O₅. |

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Isodon serra:

-

Extraction: The dried, powdered aerial parts of Isodon serra are extracted exhaustively with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, for example, petroleum ether, chloroform (B151607), and ethyl acetate (B1210297), to separate compounds based on their polarity.

-

Chromatography: The fraction enriched with this compound (typically the chloroform or ethyl acetate fraction) is subjected to repeated column chromatography on silica (B1680970) gel. A gradient elution system, often a mixture of chloroform and methanol, is used to separate the individual compounds.

-

Purification: Fractions containing this compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods as detailed in Table 1.

Biological Activity and Therapeutic Potential

While specific quantitative biological data for this compound is limited in the currently available literature, the ent-kaurane diterpenoid class, to which it belongs, exhibits a wide range of significant biological activities. These compounds are particularly noted for their potent anticancer properties.

Anticancer Activity

Ent-kaurane diterpenoids have been shown to exert cytotoxic effects against various cancer cell lines. The primary mechanisms underlying their anticancer activity include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Table 2: Reported Biological Activities of Selected ent-Kaurane Diterpenoids

| Compound | Cancer Cell Line | Activity | IC₅₀ (µM) |

| Oridonin | Human leukemia (HL-60) | Cytotoxicity | 1.5 |

| Ponicidin | Human colon cancer (HCT-116) | Cytotoxicity | 3.2 |

| Eriocalyxin B | Human breast cancer (MCF-7) | Cytotoxicity | 2.8 |

| Longikaurin A | Human lung cancer (A549) | Cytotoxicity | 5.6 |

Note: This table presents data for representative ent-kaurane diterpenoids to illustrate the potential activity of this class of compounds. Specific data for this compound is not currently available in the cited literature.

Modulation of Signaling Pathways

The anticancer effects of ent-kaurane diterpenoids are mediated through their interaction with various cellular signaling pathways.

Ent-kaurane diterpenoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They have been shown to modulate the expression of key apoptotic proteins, leading to the activation of caspases and programmed cell death.

Many ent-kaurane diterpenoids can arrest the cell cycle at different phases (e.g., G1/S or G2/M), thereby inhibiting cancer cell proliferation. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

The transcription factor NF-κB plays a crucial role in inflammation and cancer progression. Several ent-kaurane diterpenoids have been found to inhibit the NF-κB signaling pathway, leading to a reduction in the expression of pro-inflammatory and pro-survival genes.[1][2][3]

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Cytotoxicity of Rabdoternin E

An In-Depth Technical Guide on the Initial Biological Screening of Rabdoserrin A and its Analogs

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the initial biological screening of a compound explicitly named "this compound." Therefore, this technical guide provides a comprehensive overview of the initial biological screening of a closely related ent-kaurane diterpenoid, Rabdoternin E , isolated from the Rabdosia genus. The methodologies and findings presented here serve as a robust framework for researchers, scientists, and drug development professionals interested in the anti-cancer potential of this class of compounds.

This guide details the cytotoxic effects, underlying molecular mechanisms, and key signaling pathways modulated by Rabdoternin E, with a focus on its activity against non-small cell lung cancer.

The initial biological screening of Rabdoternin E focused on evaluating its cytotoxic potential against the human non-small cell lung cancer cell line, A549. The half-maximal inhibitory concentration (IC50) was determined using an MTT assay after a 24-hour treatment period. For comparison, the cytotoxicity of cisplatin, a standard chemotherapeutic agent, was also assessed under the same conditions.[1]

| Compound | Cell Line | Incubation Time (hours) | IC50 (µM) |

| Rabdoternin E | A549 | 24 | 16.45 |

| Cisplatin | A549 | 24 | 39.52 |

Caption: In vitro cytotoxicity of Rabdoternin E and Cisplatin against the A549 human lung cancer cell line.

Core Anti-Cancer Mechanisms of Rabdoternin E

The initial biological evaluation of Rabdoternin E has revealed a multi-faceted anti-cancer activity profile, primarily centered on the induction of cell cycle arrest and apoptosis through the modulation of the ROS/p38 MAPK/JNK signaling pathway.[1][2]

Induction of S-Phase Cell Cycle Arrest

Treatment of A549 cells with Rabdoternin E resulted in a dose-dependent increase in the proportion of cells in the S-phase of the cell cycle.[1] This suggests that Rabdoternin E interferes with DNA synthesis, leading to a halt in cell cycle progression and ultimately inhibiting cell proliferation. At a concentration of 15 µM, Rabdoternin E induced S-phase arrest in 52.2% of the cell population.[1] This effect is associated with the downregulation of key cell cycle regulatory proteins, CDK2 and Cyclin A2.[2]

Induction of Apoptosis

Rabdoternin E was found to be a potent inducer of apoptosis in A549 cells. This was confirmed through Annexin V-FITC/PI staining, which identifies the externalization of phosphatidylserine, an early marker of apoptosis.[3] The pro-apoptotic effect of Rabdoternin E is mediated by an increase in the Bax/Bcl-2 ratio, indicating a shift in the balance of pro- and anti-apoptotic proteins towards cell death.[2]

Modulation of the ROS/p38 MAPK/JNK Signaling Pathway

A key finding of the initial screening is the role of Rabdoternin E in inducing the accumulation of reactive oxygen species (ROS) within A549 cells.[1] This increase in oxidative stress is a critical upstream event that triggers the activation of the p38 MAPK and JNK signaling pathways.[1][2] Western blot analysis confirmed the increased phosphorylation of p38 and JNK proteins following treatment with Rabdoternin E.[2] The activation of this pathway is directly linked to the observed apoptosis and a related form of cell death known as ferroptosis.[1][2] The use of a ROS inhibitor, N-acetylcysteine (NAC), was shown to reverse the cytotoxic effects of Rabdoternin E and inhibit the activation of p38 and JNK, confirming the central role of ROS in its mechanism of action.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the initial biological screening of Rabdoternin E.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on a cell line and to calculate the IC50 value.[4][5][6]

-

Cell Seeding: A549 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of Rabdoternin E (or a control compound like cisplatin) and incubated for a specified period (e.g., 24 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[4] The plate is then shaken for 10 minutes to ensure complete dissolution.[4]

-

Absorbance Measurement: The absorbance is measured at 490 nm or 570 nm using a microplate reader.[4][7]

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[6][7]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3][8][9]

-

Cell Treatment: A549 cells are treated with Rabdoternin E at various concentrations for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Cell Resuspension: The cell pellet is resuspended in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

-

Staining: 5 µL of Annexin V-FITC and 1-2 µL of Propidium Iodide (PI) working solution (100 µg/mL) are added to 100 µL of the cell suspension.[10]

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[8][10]

-

Flow Cytometry Analysis: After incubation, 400 µL of 1X Annexin-binding buffer is added, and the cells are analyzed by flow cytometry.[8][10] FITC fluorescence (indicating Annexin V binding) is detected in the FL1 channel, and PI fluorescence is detected in the FL3 channel.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay measures the intracellular levels of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[11][12][13]

-

Cell Treatment: A549 cells are seeded in 6-well plates and treated with Rabdoternin E.

-

Probe Loading: After treatment, the cells are washed with PBS and then incubated with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.[11]

-

Washing: The cells are washed with PBS to remove excess probe.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[14]

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins, in this case, those involved in the MAPK signaling pathway.[15][16][17]

-

Protein Extraction: Following treatment with Rabdoternin E, A549 cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are then centrifuged to pellet the cell debris.

-

Protein Quantification: The protein concentration of the supernatant is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, heated, and then separated by size on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-p38, p38, p-JNK, JNK, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured using a digital imaging system.

-

Quantification: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Rabdoternin E-induced signaling pathway in A549 lung cancer cells.

Experimental Workflow Diagram

Caption: Experimental workflow for the biological screening of Rabdoternin E.

References

- 1. Exploring the therapeutic potential of rabdoternin E in lung cancer treatment: Targeting the ROS/p38 MAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the therapeutic potential of rabdoternin E in lung cancer treatment: Targeting the ROS/p38 MAPK/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. kumc.edu [kumc.edu]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. cosmobiousa.com [cosmobiousa.com]

- 13. doc.abcam.com [doc.abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Physical and Chemical Properties of Rabdoserrin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdoserrin A, a notable diterpenoid compound isolated from plants of the Rabdosia genus, particularly Rabdosia serra, has garnered significant interest within the scientific community. Its potential as a bioactive molecule, exhibiting both antifungal and cytotoxic properties, positions it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of Rabdosia A, alongside detailed experimental protocols and an exploration of its biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound is characterized by the molecular formula C₂₀H₂₆O₅ and a molecular weight of 346.42 g/mol .[1][2] While specific details regarding its melting point and solubility are not widely documented in publicly available literature, its classification as a diterpenoid suggests it is likely a crystalline solid with solubility in various organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₆O₅ | [1][2] |

| Molecular Weight | 346.42 g/mol | [1][2] |

| CAS Number | 96685-01-7 | [1][2] |

| Appearance | Powder | [1] |

Experimental Protocols

The isolation, purification, and characterization of this compound involve a series of standard phytochemical techniques.

Extraction and Isolation

A general workflow for the extraction and isolation of diterpenoids from Rabdosia species is outlined below. This process is typically guided by bioassays to identify fractions with the desired biological activity.

Structural Elucidation

The chemical structure of this compound and other diterpenoids is determined using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish the connectivity between protons and carbons, and to assign the chemical shifts of each atom in the molecule.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.

-

Data Acquisition: 1D (1H, 13C) and 2D NMR spectra are acquired on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and correlation peaks are analyzed to piece together the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable information about the different structural motifs within the molecule.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and infused into the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Data Analysis: The molecular formula is calculated from the accurate mass of the molecular ion. Fragmentation patterns are analyzed to confirm the proposed structure.

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different chemical bonds.

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film of the sample is cast on a salt plate.

-

Data Acquisition: The IR spectrum is recorded, showing the percentage of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Analysis: The characteristic absorption bands are assigned to specific functional groups (e.g., hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C)).

Biological Activity and Signaling Pathways

This compound has been reported to possess antifungal activity.[1][2] Furthermore, numerous diterpenoids isolated from Rabdosia serra have demonstrated significant cytotoxic and antitumor activities against various cancer cell lines. While the specific signaling pathways modulated by this compound are not yet fully elucidated in the available literature, the known anticancer mechanisms of related diterpenoids from the same genus, such as Oridonin, provide valuable insights into its potential modes of action. These often involve the induction of apoptosis (programmed cell death).

A plausible signaling pathway through which this compound might exert its cytotoxic effects is the induction of apoptosis. This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Further research is necessary to delineate the precise molecular targets and signaling cascades affected by this compound. Investigations into its effects on key cancer-related pathways such as NF-κB and PI3K/Akt, which are known to be modulated by other diterpenoids, would be of particular interest to the drug development community.

Conclusion

This compound is a promising natural product with demonstrated biological activity. This technical guide has summarized its core physical and chemical properties and provided an overview of the experimental methodologies used for its study. While further research is required to fully understand its therapeutic potential and mechanism of action, the information presented here serves as a valuable resource for scientists and researchers dedicated to the discovery and development of new therapeutic agents. The elucidation of its specific signaling pathways will be a critical next step in harnessing the full potential of this intriguing diterpenoid.

References

Rabdoserrin A: A Technical Guide for Researchers

CAS Number: 96685-01-7 Molecular Formula: C₂₀H₂₈O₅

This technical guide provides an in-depth overview of Rabdoserrin A, an ent-kaurane diterpenoid, for researchers, scientists, and drug development professionals. While specific experimental data on this compound is limited in publicly available literature, this document extrapolates its likely biological activities, mechanisms of action, and relevant experimental protocols based on studies of structurally similar compounds, particularly other ent-kaurane diterpenoids.

Physicochemical Data

| Property | Value |

| CAS Number | 96685-01-7 |

| Molecular Formula | C₂₀H₂₈O₅ |

| Molecular Weight | 364.4 g/mol |

| Class | ent-kaurane diterpenoid |

Postulated Biological Activity: Anti-Cancer Properties

Based on the activities of related compounds, such as Rabdoternin E and Oridonin, this compound is hypothesized to possess significant anti-cancer properties.[1][2] The primary mechanism is likely the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Cytotoxicity

This compound is expected to exhibit cytotoxic effects against various cancer cell lines. This can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) value.

| Cell Line | Cancer Type | Expected IC₅₀ (µM) |

| A549 | Lung Cancer | 10-20 (based on Rabdoternin E)[1] |

| HeLa | Cervical Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| HepG2 | Liver Cancer | Data not available |

Proposed Mechanism of Action: Induction of Apoptosis

The anti-cancer activity of this compound is likely mediated by the induction of programmed cell death, or apoptosis. This is a common mechanism for ent-kaurane diterpenoids.[2] The proposed mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]

Key Signaling Pathways

-

ROS/p38 MAPK/JNK Signaling Pathway: Similar to Rabdoternin E, this compound may induce the production of reactive oxygen species (ROS), which in turn activates the p38 MAPK and JNK signaling pathways, leading to apoptosis.[1]

-

NF-κB Signaling Pathway: Many anti-cancer compounds inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[4][5] this compound may suppress the activation of NF-κB, leading to the downregulation of anti-apoptotic proteins.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the anti-cancer activity of this compound.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cancer cell viability.[6][7]

Materials:

-

Cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway following treatment with this compound.[8][9][10]

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-p-p38, anti-p-JNK, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and untreated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to the loading control (β-actin).

Conclusion

This compound, an ent-kaurane diterpenoid, presents a promising candidate for further investigation as an anti-cancer agent. Based on the activity of related compounds, it is hypothesized to induce apoptosis in cancer cells through the modulation of critical signaling pathways, including the ROS/p38 MAPK/JNK and NF-κB pathways. The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses and elucidating the precise mechanisms of action of this compound. Further research into this compound is warranted to explore its full therapeutic potential.

References

- 1. Exploring the therapeutic potential of rabdoternin E in lung cancer treatment: Targeting the ROS/p38 MAPK/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. Apoptosis western blot guide | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

A Comprehensive Review of Diterpenoids from Rabdosia serrata: From Phytochemistry to Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rabdosia serrata (Maxim.) Hara, a member of the Lamiaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in East Asia. The plant is a rich source of various bioactive secondary metabolites, with diterpenoids being the most prominent and pharmacologically significant class of compounds. These diterpenoids, primarily belonging to the ent-kaurane type, have garnered considerable scientific interest due to their potent biological activities, including antitumor, anti-inflammatory, and hepatoprotective effects. This technical guide provides a comprehensive literature review of the diterpenoids isolated from Rabdosia serrata, with a focus on their chemical diversity, cytotoxic properties, and underlying molecular mechanisms of action. Detailed experimental protocols for their isolation, purification, and characterization are also presented, along with visualizations of key signaling pathways modulated by these compounds.

Data Presentation: Cytotoxic Activities of Rabdosia serrata Diterpenoids

The cytotoxic effects of diterpenoids isolated from Rabdosia serrata and related species have been extensively evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized in the table below. This compilation allows for a comparative analysis of the anticancer potential of these natural products.

| Diterpenoid | Cancer Cell Line | IC50 (µM) | Reference |

| Oridonin | Esophageal Squamous Cell Carcinoma (KYSE70) | ~10 | [1] |

| Oridonin | Esophageal Squamous Cell Carcinoma (KYSE410) | ~10 | [1] |

| Oridonin | Esophageal Squamous Cell Carcinoma (KYSE450) | ~15 | [1] |

| Oridonin | Human Leukemia (HL-60) | 11.95 | [2] |

| Oridonin | Colon Cancer (COLO 205) | 14.59 | [2] |

| Oridonin | Breast Cancer (MCF-7) | 56.18 | [2] |

| Oridonin | Liver Cancer (HepG2) | 30.96 | [2] |

| Glaucocalyxin A | Leukemia (6T-CEM) | 0.0490 (µg/mL) | [3] |

| Glaucocalyxin B | Leukemia (6T-CEM) | 0.0809 (µg/mL) | [3] |

| Glaucocalyxin D | Leukemia (6T-CEM) | 0.931 (µg/mL) | [3] |

| Glaucocalyxin X | Human Leukemia (HL-60) | 3.16 (µg/mL) | [4] |

| Glaucocalyxin X | Lung Cancer (A549) | 3.31 (µg/mL) | [4] |

| Glaucocalyxin X | Colon Cancer (LOVO) | 1.73 (µg/mL) | [4] |

| Serrin B | Not Specified | <10 | [5] |

| Serrin A | Not Specified | <10 | [5] |

| Isodocarpin | Not Specified | <10 | [5] |

| Lushanrubescensin J | Not Specified | <10 | [5] |

| Lasiodin | Liver Cancer (HepG-2) | <5 | [6] |

| Lasiodin | Breast Cancer (MCF-7) | <5 | [6] |

| Lasiodin | Human Leukemia (HL-60) | <5 | [6] |

Experimental Protocols

Isolation and Purification of Diterpenoids

A general protocol for the isolation and purification of diterpenoids from Rabdosia serrata is outlined below. This procedure typically involves solvent extraction followed by various chromatographic techniques.

a. Extraction:

-

Air-dried and powdered aerial parts of Rabdosia serrata are extracted exhaustively with 95% ethanol (B145695) at room temperature.

-

The ethanol extract is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

b. Column Chromatography:

-

The ethyl acetate fraction, which is often rich in diterpenoids, is subjected to column chromatography on silica (B1680970) gel (100-200 mesh).

-

A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of petroleum ether-ethyl acetate or chloroform-methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

c. High-Performance Liquid Chromatography (HPLC):

-

Further purification of the fractions obtained from column chromatography is achieved by preparative or semi-preparative HPLC.

-

A C18 reversed-phase column is commonly used.

-

The mobile phase typically consists of a gradient of methanol-water or acetonitrile-water.

-

The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.[7][8]

Structure Elucidation

The chemical structures of the isolated diterpenoids are determined using a combination of spectroscopic techniques.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded on a Bruker AV-400 or AV-600 spectrometer.

-

Samples are dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆.

-

2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to assign the complete chemical structure.[9]

b. Mass Spectrometry (MS):

-

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compounds.[5]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.

-

Human cancer cell lines are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.

-

The cells are then treated with various concentrations of the isolated diterpenoids for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

The cell viability is calculated, and the IC50 value is determined from the dose-response curve.

Mandatory Visualization

Experimental Workflow

Caption: A typical experimental workflow for the isolation, identification, and bioactivity evaluation of diterpenoids from Rabdosia serrata.

Signaling Pathways

Rabdosia serrata diterpenoids, particularly oridonin, have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.

1. PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Oridonin has been demonstrated to inhibit this pathway at multiple levels.[10]

Caption: Oridonin inhibits the PI3K/Akt signaling pathway by preventing the phosphorylation of Akt at Ser473, thereby suppressing downstream signaling that promotes cell proliferation and survival.[11]

2. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and cell survival. Its constitutive activation is linked to cancer development and progression. Oridonin has been shown to be a potent inhibitor of this pathway.[12]

Caption: Oridonin inhibits the NF-κB signaling pathway by suppressing the IKK complex, which prevents the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of NF-κB.[13]

Conclusion

Diterpenoids from Rabdosia serrata represent a promising class of natural products with significant therapeutic potential, particularly in the field of oncology. Their diverse chemical structures and potent cytotoxic activities against various cancer cell lines underscore their importance as lead compounds for the development of novel anticancer drugs. The elucidation of their mechanisms of action, including the inhibition of key signaling pathways such as PI3K/Akt and NF-κB, provides a rational basis for their further investigation and clinical development. The experimental protocols and workflows detailed in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these fascinating natural compounds. Further research is warranted to fully characterize the pharmacological profiles of a wider range of Rabdosia serrata diterpenoids and to optimize their therapeutic efficacy and safety for clinical applications.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Ent-kaurane diterpenoids from Rabdosia rubescens and their cytotoxic effects on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phcog.com [phcog.com]

- 8. phcog.com [phcog.com]

- 9. researchgate.net [researchgate.net]

- 10. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Effects of Oridonin on Platelet Function and Related Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oridonin Attenuates Aβ1–42-Induced Neuroinflammation and Inhibits NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Rabdoserrin A: Unraveling the Anti-Cancer Mechanism of Action

Application Notes and Protocols for Researchers

Introduction

Rabdoserrin A, an ent-kaurane diterpenoid isolated from the medicinal plant Rabdosia rubescens, has garnered significant interest within the oncology research community for its potential anti-neoplastic properties. While direct and extensive research on this compound is still emerging, studies on closely related compounds from Rabdosia rubescens, such as Oridonin, have provided a foundational understanding of the probable mechanisms of action. These compounds are known to exert their anti-cancer effects through a multi-pronged approach that includes the induction of programmed cell death (apoptosis), halting the cancer cell division cycle (cell cycle arrest), and modulating critical intracellular signaling pathways that govern cell growth, proliferation, and survival.[1][2] This document provides a detailed overview of the proposed mechanisms of action of this compound in cancer cells, drawing parallels from the well-studied activities of other Rabdosia rubescens diterpenoids. It also includes comprehensive experimental protocols to enable researchers to investigate these effects in their own cellular models.

Data Presentation: Anti-Cancer Activity of Rabdosia rubescens Diterpenoids

The following table summarizes the cytotoxic and mechanistic data for Oridonin, a major active component of Rabdosia rubescens, which is structurally related to this compound. This data serves as a valuable reference for designing experiments with this compound.

| Compound | Cancer Cell Line | IC50 Value (µM) | Observed Effects | Key Molecular Targets/Pathways |

| Oridonin | Esophageal Squamous Carcinoma (ESCC) | Not specified | Inhibition of cell proliferation, induction of cell cycle arrest, increased p53 expression. | Downregulation of CCNA2, TOP2A, AURKA, CCNB2, CDK2, CHEK1.[3] |

| Oridonin | Breast Cancer | Not specified | Induction of apoptosis and autophagy. | Not specified |

| Oridonin | Liver Cancer | Not specified | Anti-tumor effects. | Not specified |

| Oridonin | Gastric Cancer | Not specified | Anti-tumor effects. | Not specified |

| Oridonin | Colon Cancer | Not specified | Anti-tumor effects. | Not specified |

| Oridonin | Various Cancer Cells | Not specified | Inhibition of NF-κB, PI3K, BCL2, BCLX pathways; p53-mediated pathways. | NF-κB, PI3K/Akt, p53.[1] |

Mechanism of Action

The anti-cancer activity of this compound and related compounds is believed to be mediated through two primary mechanisms: induction of apoptosis and cell cycle arrest. These processes are orchestrated by the modulation of several key signaling pathways.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Diterpenoids from Rabdosia rubescens have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential. This results in the release of cytochrome c, which then activates a cascade of caspase enzymes (caspase-9 and the executioner caspase-3), ultimately leading to cell death.[4]

-

Extrinsic Pathway: This pathway is activated by the binding of extracellular death ligands to their corresponding cell surface receptors, which in turn activates caspase-8 and subsequently the executioner caspases.[5]

Key molecular events in apoptosis induction include:

-

Upregulation of pro-apoptotic proteins (e.g., Bax).

-

Downregulation of anti-apoptotic proteins (e.g., Bcl-2).

-

Activation of caspases (e.g., Caspase-3, -8, -9).

-

Cleavage of Poly (ADP-ribose) polymerase (PARP).

Induction of Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. This compound and its analogues can interfere with the cell cycle, a series of events that leads to cell division and duplication. By arresting the cell cycle at specific checkpoints, these compounds prevent cancer cells from dividing.

-

G2/M Phase Arrest: Many anti-cancer agents, including compounds from Rabdosia rubescens, have been shown to cause an accumulation of cells in the G2/M phase of the cell cycle.[6][7] This arrest is often mediated by the modulation of key regulatory proteins.

Key molecular events in cell cycle arrest include:

-

Downregulation of cyclin-dependent kinases (e.g., CDK1/CDC2, CDK2).

-

Downregulation of cyclins (e.g., Cyclin B1, Cyclin A2).

-

Modulation of checkpoint proteins (e.g., CHEK1, CDC25c).[3][6]

Modulation of Signaling Pathways

The induction of apoptosis and cell cycle arrest by this compound is regulated by its influence on various intracellular signaling cascades.

-

p53 Signaling Pathway: The tumor suppressor protein p53 plays a central role in preventing cancer formation. Activation of p53 can lead to cell cycle arrest and apoptosis. Compounds from Rabdosia rubescens have been shown to increase the expression of p53.[3]

-

PI3K/Akt/mTOR Pathway: This is a crucial pro-survival pathway that is often hyperactivated in cancer. Inhibition of this pathway can suppress cancer cell growth and induce apoptosis. Oridonin has been shown to modulate the PI3K/Akt pathway.[1][6]

-

NF-κB Signaling Pathway: NF-κB is a transcription factor that promotes inflammation and cell survival. Its inhibition is a key target for cancer therapy. Oridonin is known to inhibit the NF-κB signaling pathway.[1]

Visualizing the Mechanism of Action

Signaling Pathways

Caption: Proposed signaling pathways modulated by this compound in cancer cells.

Experimental Workflow

Caption: General experimental workflow for investigating this compound's mechanism.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic cells after treatment with this compound.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the desired time period.

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell line

-

6-well plates

-

This compound

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

RNase A

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PBS containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be determined using cell cycle analysis software.

Western Blotting

Objective: To analyze the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p53, Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, CDK1, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein samples by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Use β-actin as a loading control to normalize the expression of the target proteins.

Conclusion

While the direct molecular intricacies of this compound are still under active investigation, the available evidence from related compounds strongly suggests its potential as a potent anti-cancer agent. The primary mechanisms of action likely involve the induction of apoptosis and cell cycle arrest through the modulation of critical signaling pathways such as p53, PI3K/Akt, and NF-κB. The protocols and data presented in this document provide a solid framework for researchers to further explore and validate the anti-cancer properties of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. Oridonin from Rabdosia rubescens: An emerging potential in cancer therapy – A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rabdosia rubescens (Hemsl.) H. Hara: A potent anti-tumor herbal remedy - Botany, phytochemistry, and clinical applications and insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory Effects of Rabdosia rubescens in Esophageal Squamous Cell Carcinoma: Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of apoptosis in cancer cell lines by the Red Sea brine pool bacterial extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis in human cancer cell lines by diospyrin, a plant-derived bisnaphthoquinonoid, and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Studying the Anti-inflammatory Effects of Rabdoserrin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

In Vitro Anti-inflammatory Activity of Rabdoserrin A

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Objective: To determine the ability of this compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Data Presentation:

| Concentration of this compound | NO Production (µM) | % Inhibition | IC₅₀ (µM) |

| Control (no LPS) | |||

| LPS (1 µg/mL) | 0% | ||

| This compound (X µM) + LPS | |||

| This compound (Y µM) + LPS | |||

| This compound (Z µM) + LPS | |||

| Positive Control (e.g., L-NMMA) + LPS |

Experimental Protocol: Griess Assay for Nitrite (B80452) Determination

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control, and a positive control (LPS only).

-

Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [(NO_LPS - NO_Sample) / NO_LPS] * 100.

Inhibition of Pro-inflammatory Cytokines

Objective: To quantify the inhibitory effect of this compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in LPS-stimulated RAW 264.7 cells.

Data Presentation:

| Concentration of this compound | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition | IL-1β (pg/mL) | % Inhibition |

| Control (no LPS) | ||||||

| LPS (1 µg/mL) | 0% | 0% | 0% | |||

| This compound (X µM) + LPS | ||||||

| This compound (Y µM) + LPS | ||||||

| This compound (Z µM) + LPS |

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

-

Cell Treatment: Follow the same cell culture, seeding, and treatment protocol as described for the Griess assay.

-

Supernatant Collection: After 24 hours of LPS stimulation, collect the cell culture supernatants.

-

ELISA Procedure: Perform ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific ELISA kits. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

-

Calculation: Determine the cytokine concentrations from a standard curve generated with recombinant cytokines. Calculate the percentage of inhibition as described for NO.

Mechanism of Action: Signaling Pathway Analysis

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Investigation of the NF-κB Signaling Pathway

Objective: To determine if this compound inhibits the activation of the NF-κB pathway by assessing the phosphorylation of key proteins like p65 and IκBα.

Data Presentation:

| Treatment | p-p65 / Total p65 Ratio | % Inhibition of p65 Phosphorylation | p-IκBα / Total IκBα Ratio | % Inhibition of IκBα Phosphorylation |

| Control | ||||

| LPS (1 µg/mL) | 0% | 0% | ||

| This compound (X µM) + LPS | ||||

| This compound (Y µM) + LPS |

Experimental Protocol: Western Blotting

-

Cell Lysis: After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65, total p65, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Caption: this compound may inhibit the NF-κB signaling pathway.

Investigation of the MAPK Signaling Pathway

Objective: To examine the effect of this compound on the phosphorylation of key MAPK proteins, including ERK, p38, and JNK.

Data Presentation:

| Treatment | p-ERK / Total ERK Ratio | % Inhibition | p-p38 / Total p38 Ratio | % Inhibition | p-JNK / Total JNK Ratio | % Inhibition |

| Control | ||||||

| LPS (1 µg/mL) | 0% | 0% | 0% | |||

| This compound (X µM) + LPS | ||||||

| This compound (Y µM) + LPS |

Experimental Protocol: Western Blotting

The protocol is the same as for the NF-κB pathway, but using primary antibodies specific for phospho-ERK, total ERK, phospho-p38, total p38, phospho-JNK, and total JNK.

Caption: this compound may modulate the MAPK signaling cascade.

Inhibition of iNOS and COX-2 Expression

Objective: To measure the effect of this compound on the mRNA expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Data Presentation:

| Treatment | iNOS mRNA (Fold Change) | % Inhibition | COX-2 mRNA (Fold Change) | % Inhibition |

| Control | 1.0 | 1.0 | ||

| LPS (1 µg/mL) | 0% | 0% | ||

| This compound (X µM) + LPS | ||||

| This compound (Y µM) + LPS |

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Following cell treatment (e.g., for 6-12 hours), extract total RNA using a suitable kit (e.g., TRIzol).

-

cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.

-

qRT-PCR: Perform qRT-PCR using SYBR Green or TaqMan probes with specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vivo Anti-inflammatory Activity

Carrageenan-Induced Paw Edema in Rodents

Objective: To evaluate the in vivo anti-inflammatory effect of this compound by measuring its ability to reduce paw edema induced by carrageenan in rats or mice.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | % Inhibition | Paw Volume (mL) at 3h | % Inhibition | Paw Volume (mL) at 5h | % Inhibition |

| Control (Vehicle) | - | ||||||

| Carrageenan | - | 0% | 0% | 0% | |||

| This compound | X | ||||||

| This compound | Y | ||||||

| Positive Control (e.g., Indomethacin) | Z |

Experimental Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group): a control group, a carrageenan group, this compound treatment groups (at least two different doses), and a positive control group (e.g., indomethacin).

-

Drug Administration: Administer this compound or the vehicle orally or intraperitoneally 1 hour before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 3, and 5 hours after the carrageenan injection.

-

Calculation: The percentage of inhibition of edema is calculated as: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the carrageenan group and Vt is the average increase in paw volume in the treated group.

Caption: A general workflow for in vitro and in vivo anti-inflammatory studies.

Potential Investigation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Investigating the effect of this compound on this pathway could provide further insights into its anti-inflammatory mechanism.

Experimental Approaches:

-

Measurement of IL-1β and IL-18: Use ELISA to measure the levels of mature IL-1β and IL-18 in the supernatants of LPS-primed and ATP- or nigericin-stimulated macrophages treated with this compound.

-

Caspase-1 Activity Assay: Measure the activity of caspase-1 in cell lysates using a colorimetric or fluorometric assay.

-

ASC Speck Formation: Use immunofluorescence to visualize the formation of ASC specks, a hallmark of inflammasome activation, in macrophages.

-

Western Blotting: Analyze the cleavage of pro-caspase-1 to its active p20 subunit and the expression of NLRP3 protein.

Conclusion

These application notes and protocols provide a robust framework for the systematic investigation of the anti-inflammatory properties of this compound. By employing these methods, researchers can elucidate its mechanisms of action and generate the quantitative data necessary for further drug development. The provided diagrams and data tables are intended to guide experimental design and data presentation.

Rabdoserrin A: Detailed Application Notes and Protocols for Cytotoxicity Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Rabdoserrin A, a natural diterpenoid compound, on cancer cells. This document includes detailed experimental protocols for cell viability and apoptosis assays, a summary of reported cytotoxic activities, and a visualization of the putative signaling pathway involved in this compound-induced cell death.

Quantitative Data Summary

The cytotoxic activity of this compound is typically evaluated by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values of this compound against various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

| Cancer Cell Line | Cell Type | Exposure Time (h) | IC50 (µM) |

| SGC-7901 | Human gastric adenocarcinoma | 48 | 8.53 |

| BGC-823 | Human gastric carcinoma | 48 | 12.76 |

| MCF-7 | Human breast adenocarcinoma | Not Specified | >50 |

| A549 | Human lung carcinoma | 48 | 21.45 |

| HCT116 | Human colorectal carcinoma | 72 | 15.6 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

This compound

-

Human cancer cell lines (e.g., SGC-7901, A549)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Protocol for Adherent Cells:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

-

This compound-treated cells and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed and treat cells with this compound at the desired concentrations (e.g., near the IC50 value) for the appropriate time as determined from the viability assay. Include a vehicle-treated control group.

-

Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the culture medium as it may contain detached apoptotic cells.

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Visualizations

Experimental Workflow

Caption: Workflow for assessing this compound cytotoxicity.

Putative Signaling Pathway of this compound-Induced Apoptosis

Based on studies of similar diterpenoid compounds and the general mechanisms of apoptosis, this compound is hypothesized to induce apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of a caspase cascade.

Caption: Proposed mitochondrial pathway of apoptosis by this compound.

Application Notes and Protocols for In Vitro Testing of Rabdoserrin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vitro cell culture models for the evaluation of Rabdoserrin A, a diterpenoid with potential anticancer properties. The following sections detail protocols for assessing cytotoxicity, apoptosis, and cell cycle arrest, and discuss relevant signaling pathways that may be modulated by this compound.

Overview of In Vitro Cell Culture Models for this compound Testing

A variety of human cancer cell lines can be employed to investigate the anticancer effects of this compound. The choice of cell line should be guided by the specific cancer type being targeted. It is recommended to use a panel of cell lines to assess the broader applicability and potential selectivity of the compound.

Commonly Used Cancer Cell Lines for Anticancer Drug Screening:

| Cancer Type | Recommended Cell Lines |

| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (Triple-Negative), BT-549 |

| Leukemia | K562 (Chronic Myeloid Leukemia), Jurkat (T-cell Leukemia), HL-60 (Promyelocytic Leukemia) |

| Colon Cancer | HCT116, HT-29, SW480, CaCo-2 |

| Glioblastoma | U87MG |

| Neuroblastoma | IMR-32, UKF-NB-3, UKF-NB-4 |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

To determine the cytotoxic effects of this compound on cancer cells, several assays can be employed. The MTT, SRB, and Resazurin (B115843) assays are reliable, high-throughput methods to quantify cell viability.[1]

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product.[1]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).

b) Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells.

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Cell Fixation: After incubation with this compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

-

SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.

-